3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid
CAS No.: 2098035-74-4
Cat. No.: VC3121766
Molecular Formula: C9H15F2NO2
Molecular Weight: 207.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098035-74-4 |
|---|---|
| Molecular Formula | C9H15F2NO2 |
| Molecular Weight | 207.22 g/mol |
| IUPAC Name | 3-[3-(difluoromethyl)piperidin-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C9H15F2NO2/c10-9(11)7-2-1-4-12(6-7)5-3-8(13)14/h7,9H,1-6H2,(H,13,14) |
| Standard InChI Key | FTQRPVOCJCXMGV-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CCC(=O)O)C(F)F |
| Canonical SMILES | C1CC(CN(C1)CCC(=O)O)C(F)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid features a piperidine ring with a difluoromethyl group at the 3-position, connected to a propanoic acid moiety. The presence of fluorine atoms is particularly significant as they can enhance metabolic stability, modify lipophilicity, and potentially improve binding affinity to biological targets .
Chemical Identifiers and Physical Properties
The compound is uniquely identified through various chemical descriptors, as detailed in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅F₂NO₂ |
| Molecular Weight | 207.22 g/mol |
| CAS Number | 2098035-74-4 |
| IUPAC Name | 3-[3-(difluoromethyl)piperidin-1-yl]propanoic acid |
| InChI | InChI=1S/C9H15F2NO2/c10-9(11)7-2-1-4-12(6-7)5-3-8(13)14/h7,9H,1-6H2,(H,13,14) |
| InChIKey | FTQRPVOCJCXMGV-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CCC(=O)O)C(F)F |
Structural Comparison with Related Compounds
Structural Analogs
Understanding the relationship between 3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid and similar compounds provides valuable insights into its potential applications and properties.
These structural variations highlight how subtle modifications to the piperidine ring can potentially alter the compound's pharmacological profile.
Synthetic Approaches and Preparation
Related Synthetic Methodologies
Insights into possible synthetic routes can be gleaned from the preparation of related compounds. For instance, in the synthesis of structurally related compounds, researchers have employed:
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Fluorination of piperidine derivatives using electrophilic or nucleophilic fluorinating agents
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N-alkylation of piperidine rings with propanoic acid derivatives, as seen in the general procedure described for related compounds
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Functional group transformations to introduce the difluoromethyl moiety at specific positions
Biological and Pharmacological Properties
Structure-Activity Relationships
Research Applications and Future Directions
Current Research Applications
3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid has potential applications in several research areas:
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Medicinal Chemistry: As a building block or intermediate in the synthesis of biologically active compounds
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Structure-Activity Relationship Studies: To investigate how fluorination affects binding to biological targets
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Pharmacokinetic Investigations: To assess how the difluoromethyl group influences absorption, distribution, metabolism, and excretion profiles
Case Studies from Related Compounds
Research on structurally similar compounds provides insights into potential applications:
Fluorinated Piperidinyl Compounds as Receptor Ligands
Studies have shown that fluorination of 3-(3-(piperidin-1-yl)propyl)indoles improves their pharmacokinetic profiles and enhances selectivity for serotonin receptors, specifically 5-HT1D receptors . This suggests that 3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid might display similar properties or serve as a precursor to compounds with similar activities.
Applications in Complex Pharmaceutical Synthesis
Related piperidine-containing compounds have been incorporated into complex pharmaceutical agents. For example, in the synthesis of TCIP3, a complex bioactive molecule, piperazin-1-yl-propanoic acid derivatives were used as linkers, suggesting similar potential applications for our compound of interest .
Comparative Analysis of Physicochemical Properties
Effect of Fluorination on Key Properties
The difluoromethyl group in 3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid likely confers several advantageous properties compared to non-fluorinated analogs:
| Property | Expected Effect of Difluoromethyl Group | Potential Benefit |
|---|---|---|
| Lipophilicity | Moderate increase | Improved membrane permeability |
| Metabolic Stability | Enhanced | Longer half-life, reduced dosing frequency |
| pKa of Carboxylic Acid | Slight decrease | Modified solubility profile |
| Conformational Preferences | Altered | Potentially improved binding to target proteins |
| Hydrogen Bond Acceptor Capability | Enhanced | Different interaction profile with biological targets |
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